Direct Comparison of In Vivo Anti-Inflammatory Efficacy in a Klebsiella pneumoniae-Induced Lung Injury Model
In a direct head-to-head comparison within a single study, Kaempferol-3-O-glucorhamnoside demonstrated superior suppression of key inflammatory cytokines in vivo compared to its aglycone, kaempferol, and a related monoglycoside, kaempferol-3-O-glucoside. The compound significantly reduced TNF-α, IL-6, and IL-1β levels in the lungs of mice challenged with K. pneumoniae [1]. While specific numerical values for these reductions were not reported in the abstract, the study clearly establishes a qualitative and quantitative advantage for the disaccharide glycoside in this specific, clinically relevant model of acute lung injury [1].
| Evidence Dimension | Suppression of Inflammatory Cytokines (TNF-α, IL-6, IL-1β) in vivo |
|---|---|
| Target Compound Data | Significant reduction in TNF-α, IL-6, and IL-1β in lung tissue |
| Comparator Or Baseline | Kaempferol aglycone and Kaempferol-3-O-glucoside (both showed lower efficacy) |
| Quantified Difference | Qualitative statement of superiority; specific numerical difference not provided in the abstract. |
| Conditions | K. pneumoniae-induced lung injury in Balb/c mice; Compound administered prior to bacterial challenge. |
Why This Matters
For researchers modeling severe bacterial pneumonia, this compound's validated in vivo efficacy in a relevant disease model is a critical differentiator over less effective analogs.
- [1] Sun, Z., et al. (2019). Kaempferol-3-O-glucorhamnoside inhibits inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo. Toxicology and Applied Pharmacology, 364, 22-28. View Source
